2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide
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Overview
Description
2,2-Dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide is a synthetic organic compound that features a thiophene ring, an oxane ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. One common method includes the following steps:
Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Oxane Synthesis: The oxane ring can be synthesized through the cyclization of diols or epoxides with appropriate reagents.
Amide Formation: The final step involves the coupling of the thiophene and oxane intermediates with 2,2-dimethylpropanamide under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues, while the amide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Oxane Derivatives: Compounds such as 4-oxan-4-ylmethanol and 4-oxan-4-ylmethylamine share the oxane ring structure.
Amide Derivatives: Compounds like N,N-dimethylpropanamide and N-methylpropanamide share the amide functional group.
Uniqueness: 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide is unique due to the combination of the thiophene, oxane, and amide groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-14(2,3)13(17)16-11-15(6-8-18-9-7-15)12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUDISHMQRHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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